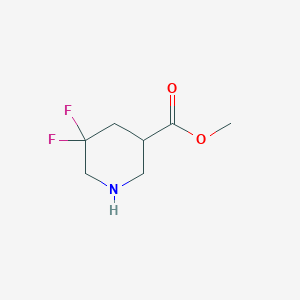

Methyl 5,5-difluoropiperidine-3-carboxylate

Vue d'ensemble

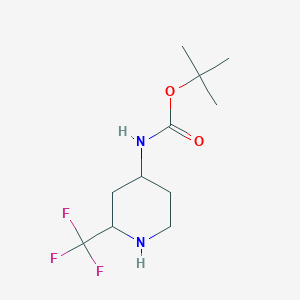

Description

“Methyl 5,5-difluoropiperidine-3-carboxylate” is a chemical compound . It’s often used for pharmaceutical testing .

Molecular Structure Analysis

The empirical formula for this compound is C12H19F2NO4 . The molecular weight is 279.28 .Physical And Chemical Properties Analysis

This compound is a solid . The SMILES string representation is O=C (OC © ©C)N1CC (F) (F)CC (C (OC)=O)C1 .Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

Development of Functionalized Difluoropiperidines : Research has demonstrated the synthesis of functionalized 5,5-difluoropiperidines, highlighting their potential as building blocks in medicinal chemistry. This involves a multi-step synthesis procedure, starting from ethyl bromodifluoroacetate to produce difluoropiperidinone carboxylic acids, followed by esterification and reduction processes (Moens et al., 2012).

Carboxylation in Medicinal Chemistry Research : A large-scale carboxylation of N-Boc-4,4-difluoropiperidine using a continuous flow process has been reported. This process was utilized for the scalable preparation of carboxylic acid to support medicinal chemistry research programs (Kestemont et al., 2021).

Synthesis of Antibacterial Agents : The synthesis and structure-activity relationships of fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids have been explored for their in vitro and in vivo antibacterial activities, showing the potential of these compounds as therapeutic agents (Bouzard et al., 1992).

Building Blocks for Alkaloids : A study on C(2)-symmetric 2,6-diallylpiperidine 1-carboxylic acid methyl ester explores its potential as a chiral building block for synthesizing piperidine-related alkaloids, which are significant in medicinal chemistry (Takahata et al., 2002).

Chemical Synthesis and Optimization

Synthesis of Fluorinated Piperidines : The synthesis of new 3,3-difluoropiperidines from delta-chloro-alpha,alpha-difluoroimines has been described, offering a new pathway for synthesizing valuable fluorinated piperidines, including N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid (Verniest et al., 2008).

Routes to 5-Amino- and 5-Hydroxy-Difluoropiperidines : Synthetic routes toward 5-amino- and 5-hydroxy-3,3-difluoropiperidines have been developed, highlighting their importance as building blocks in medicinal chemistry. This involves cyclization and lactonization processes to synthesize these fluorinated piperidines (Surmont et al., 2010).

Electrochemical Synthesis : An electrochemical synthesis method for methyl-3,5,7-trifluoroadamantane-1-carboxylate has been developed, showcasing the utility of this method in synthesizing key intermediates for further chemical synthesis (Monoi & Hara, 2012).

Diastereoselective Synthesis : Research on the diastereoselective synthesis of 3,5-trans-(+)-(3R,5R)-3-carbomethoxycarbapenam from 3-hydroxypyridine via a series of chemical transformations demonstrates the complexity and precision involved in the synthesis of specific diastereomers (Tanaka et al., 2002).

Propriétés

IUPAC Name |

methyl 5,5-difluoropiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2/c1-12-6(11)5-2-7(8,9)4-10-3-5/h5,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHLPPLZWIWHPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CNC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5,5-difluoropiperidine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

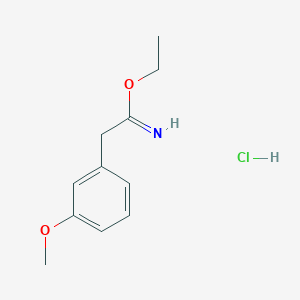

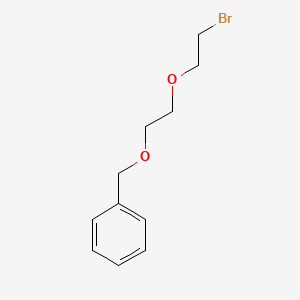

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-3-{N-[4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B3094080.png)

![[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3094161.png)

![[(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate](/img/structure/B3094167.png)

![[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethyl]amine trihydrochloride](/img/structure/B3094172.png)

![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/structure/B3094179.png)